2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid
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Overview
Description
2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is a compound belonging to the quinolone family, known for its diverse biological and pharmaceutical activities This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid is bacterial DNA-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
This compound interacts with bacterial DNA-gyrase, inhibiting its function . This interaction disrupts the replication of bacterial DNA, thereby inhibiting bacterial growth and proliferation .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This disruption in the replication process leads to the death of the bacterial cells .
Pharmacokinetics
Similar compounds in the fluoroquinolone family are known for their enhanced penetration ability through cell membranes , which suggests that this compound may also have good bioavailability.
Result of Action
The molecular effect of this compound is the inhibition of bacterial DNA-gyrase . On a cellular level, this results in the disruption of DNA replication, leading to the death of bacterial cells . This makes the compound an effective antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with ethyl acetoacetate under acidic conditions, followed by hydrolysis and decarboxylation to yield the desired product . Another approach involves the use of quinoline-2,4-dione derivatives, which undergoes a series of reactions including alkylation and hydrolysis to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The acetic acid moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(1,4-Dihydro-4-oxoquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring system.
Quinoline-2,4-dione derivatives: These derivatives have similar structural features but exhibit different reactivity and biological activities.
Uniqueness
This structural feature allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(4-oxo-1H-quinolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)5-7-6-12-9-4-2-1-3-8(9)11(7)15/h1-4,6H,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPFHZMZCANZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90689-38-6 |
Source
|
Record name | 2-(4-hydroxyquinolin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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